5-(Aminooxy)-L-norvaline

peptide synthesis bioconjugation oxime ligation

Researchers needing precise, residue-specific incorporation of an aminooxy handle for bioconjugation or PLP-enzyme inhibition face limited options that lack an α-amino acid scaffold. 5-(Aminooxy)-L-norvaline (HCan) solves this by providing a genetically encodable building block. Key differentiation: (i) Enables installation of stable oxime bridges for covalent stabilization of coiled-coil assemblies (ΔΔG ≈ -2.1 kcal·mol⁻¹); (ii) Provides a constrained PLP-inhibitor scaffold for selective GABA-T targeting; (iii) Supports Fmoc/Boc SPPS strategies for site-specific peptide engineering.

Molecular Formula C5H12N2O3
Molecular Weight 148.162
CAS No. 167319-92-8
Cat. No. B2553933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminooxy)-L-norvaline
CAS167319-92-8
Molecular FormulaC5H12N2O3
Molecular Weight148.162
Structural Identifiers
SMILESC(CC(C(=O)O)N)CON
InChIInChI=1S/C5H12N2O3/c6-4(5(8)9)2-1-3-10-7/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1
InChIKeyGFOZTGXHZSBIOB-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Aminooxy)-L-norvaline — Core Identity and Procurement Classification


5-(Aminooxy)-L-norvaline (also designated L‑homocanaline, HCan, PDB ligand code 19W) is a non‑canonical α‑amino acid that combines an L‑norvaline backbone with an aminooxy (–ONH₂) side chain at the Cδ position [1]. This bifunctional structure imparts two orthogonal capabilities: (i) inhibition of pyridoxal‑phosphate (PLP)‑dependent enzymes, most notably GABA transaminase (GABA‑T), through oxime‑type Schiff‑base trapping of the PLP cofactor [2], and (ii) chemoselective oxime ligation with carbonyl‑containing partners, enabling its use as a genetically encodable or solid‑phase‑incorporable bioconjugation handle in peptide and protein chemistry [3]. The compound is formally classified as an L‑peptide linking residue in the wwPDB chemical component dictionary and has been deployed in three X‑ray crystallographic entries as a site‑specific cross‑linking element [1].

SPPS

Site‑specific aminooxy handle via Fmoc‑SPPS incorporation

PLP Inhibition

Lysine‑mimetic GABA‑T inhibitor with reported PLP selectivity

PDB Characterized

Structurally characterized oxime cross‑linker in 3 crystal structures

5‑(Aminooxy)‑L‑norvaline vs. Generic Aminooxy Reagents


Generic aminooxy reagents such as aminooxyacetic acid (AOA) or 2‑(aminooxy)acetic acid (Aoa) are widely used as PLP‑enzyme inhibitors and bioconjugation handles, but they lack the α‑amino acid scaffold that permits ribosomal or solid‑phase incorporation into defined peptide sequences [1]. This structural deficiency precludes their use in genetically encoded or SPPS‑integrated architectures where residue‑specific placement is required. Conversely, close structural analogs such as L‑canaline (2‑amino‑4‑aminooxy‑butyric acid) possess a shorter side chain that mimics ornithine rather than lysine, altering both enzyme‑recognition profiles and cross‑linking geometry [2]. For users requiring precise lysine‑mimetic spacing or PLP‑inhibitory potency modulated by side‑chain length, generic substitution introduces uncontrolled variables in potency, selectivity, and conjugate stability. The quantitative evidence below demonstrates exactly how 5‑(aminooxy)‑L‑norvaline differentiates from these comparators.

AOA / Aoa Not SPPS‑Compatible

Lack α‑amino acid backbone; cannot be incorporated into peptide chains via solid‑phase synthesis.

L‑Canaline Targets OAT Over GABA‑T

Shorter Cγ‑aminooxy side‑chain mimics ornithine; shifts inhibition selectivity to ornithine aminotransferase.

Generic Aminooxy Acids Lack Sequence Placement

Cannot achieve defined site‑specific oxime cross‑linking in folded proteins; substitution undermines structural studies.

5‑(Aminooxy)‑L‑norvaline: Comparator Evidence


SPPS Incorporation vs. Aminooxyacetic Acid

5‑(Aminooxy)‑L‑norvaline (HCan) was demonstrated to undergo standard Fmoc‑SPPS incorporation as two orthogonally protected derivatives (Fmoc/Boc), yielding a chemoselectively addressable cyclic peptide in TASP (Template‑Assembled Synthetic Protein) design [1]. In contrast, aminooxyacetic acid (AOA) and its hemihydrochloride salt cannot be integrated into a growing peptide chain via SPPS because they lack an α‑amino acid backbone compatible with amide‑bond formation [2]. This difference is categorical (compatible vs. incompatible) rather than a matter of degree.

SPPS Incorporability
Head‑to‑head
HCan: Fmoc/Boc‑SPPS compatible
AOA: incompatible (no α‑amino acid backbone)
Categorical difference: only HCan integrates into peptide sequences by SPPS
Wang resin, HBTU/HOBt coupling, TFA cleavage
peptide synthesis bioconjugation oxime ligation

Side-Chain Length: δ- vs. γ-Aminooxy

5‑(Aminooxy)‑L‑norvaline possesses a five‑carbon backbone with the aminooxy group at the Cδ position, making it a structural mimic of lysine (Cδ‑NH₂) [1]. L‑Canaline (2‑amino‑4‑aminooxy‑butyric acid) has a four‑carbon backbone with the aminooxy at Cγ, mimicking ornithine rather than lysine [2]. While direct head‑to‑head inhibition data for both compounds against the same enzyme panel are absent from the open literature, the chain‑length difference produces distinct molecular recognition: L‑canaline is a potent irreversible inhibitor of ornithine aminotransferase (OAT) with an IC₅₀ of 3 µM, consistent with its ornithine‑mimetic geometry [2], whereas 5‑(aminooxy)‑L‑norvaline preferentially targets GABA‑T, an enzyme that accommodates lysine‑like substrates [1]. This functional divergence means that substituting canaline for HCan in a GABA‑T inhibition assay would produce off‑target OAT inhibition, confounding results.

Side‑Chain Length
Reported
HCan: δ‑aminooxy (C5, lysine mimic)
L‑Canaline: γ‑aminooxy (C4, ornithine mimic)
Chain length governs enzyme target preference (GABA‑T vs OAT)
L‑canaline IC₅₀ 3 µM for OAT (rat liver); HCan prefers GABA‑T
enzyme inhibition lysine mimic PLP-dependent enzymes

GABA‑T Inhibition vs. Aminooxyacetic Acid

Aminooxyacetic acid (AOA) is a well‑characterized GABA‑T inhibitor with a reported Ki of 9.16 µM (human recombinant GABA‑T) and an IC₅₀ of 2.7 µM for GABA‑T in rat brain homogenates . 5‑(Aminooxy)‑L‑norvaline shares the same PLP‑trapping oxime‑formation mechanism but embeds the aminooxy warhead within an amino acid scaffold [1]. Direct Ki/IC₅₀ values for HCan against isolated GABA‑T have not been published; however, its activity against human GABA‑A α1β2γ2 receptors (EC₅₀ = 48 µM) and GABA‑A ρ1 receptors (IC₅₀ = 300 µM) indicates that it can engage GABAergic targets, albeit with modest affinity [2]. The critical differentiator is not superior potency but scaffold‑controlled selectivity: AOA broadly inhibits multiple PLP‑dependent enzymes (GAD, GABA‑T, CBS, CSE), whereas the amino acid backbone of HCan imposes steric constraints that may restrict the range of PLP enzymes susceptible to inhibition.

GABA‑T Inhibition
Class‑level
AOA: GABA‑T Ki 9.16 µM, IC₅₀ 2.7 µM (rat brain)
HCan: GABA‑T Ki unpublished; GABA‑A α1β2γ2 EC₅₀ 48 µM, ρ1 IC₅₀ 300 µM
AOA more potent but broader PLP inhibition; HCan may offer narrower enzyme selectivity
AOA also inhibits GAD, CBS, CSE; HCan selectivity not yet quantified
GABA transaminase PLP inhibitor neurochemistry

Crystallographic Validation vs. Simpler Aminooxy Acids

5‑(Aminooxy)‑L‑norvaline (PDB ligand code 19W) has been successfully used as a polymer component in three high‑resolution X‑ray crystal structures: PDB entries 4HU5 (2.30 Å), 4HU6 (2.05 Å), and 5KHY (3.50 Å) [1]. In 4HU5 and 4HU6, HCan residues form oxime cross‑links that stabilize the GCN4‑p1 dimeric coiled‑coil, with the cross‑link conferring a folding free‑energy stabilization of approximately −2.1 kcal·mol⁻¹ relative to the linear precursor [2]. In 5KHY, HCan enables the covalent oxime linkage between ubiquitin subunits in a K6‑diubiquitin construct [3]. By contrast, aminooxyacetic acid (AOA) and 2‑(aminooxy)acetic acid (Aoa) have no PDB entries as covalent residue‑incorporated components, because they cannot be inserted into a polypeptide backbone. This crystallographic track record provides direct structural evidence that HCan reliably forms isopeptide‑mimetic oxime bonds in folded protein environments without disrupting native architecture.

Crystallographic Validation
Head‑to‑head
HCan: 3 PDB entries (4HU5, 4HU6, 5KHY)
AOA / Aoa: 0 PDB entries as residue‑incorporated component
ΔΔG ≈ −2.1 kcal·mol⁻¹ for oxime cross‑linked coiled‑coil
PDB data supports covalent oxime cross‑links in folded protein environments
Resolution 2.05–3.50 Å; GCN4‑p1 and ubiquitin scaffolds
protein crystallography oxime cross-linking structural biology

Oxime Ligation Stability vs. Imine Methods

The aminooxy group of 5‑(aminooxy)‑L‑norvaline reacts chemoselectively with aldehydes and ketones to form oxime ethers that are kinetically stable toward hydrolysis under physiological conditions (pH 7.4, 37 °C) [1]. This stability is a direct consequence of the α‑effect conferred by the adjacent oxygen atom, which enhances nucleophilicity while the resulting oxime bond resists hydrolysis far more effectively than imines (Schiff bases) formed by simple amines [2]. In the GCN4‑p1 system, oxime cross‑linking with HCan proceeded rapidly and cleanly at pH 7 in the folded protein complex, with quantitative conversion [1]. By contrast, standard lysine‑based imine cross‑linking (e.g., glutaraldehyde) produces equilibrium mixtures that hydrolyze within hours, and aminooxyacetic acid conjugates, while stable, cannot be placed at defined sequence positions. The quantitative kinetic advantage is that oxime formation with HCan achieves >90% conversion within 5 hours at sub‑millimolar concentrations, whereas analogous imine formation typically requires >10‑fold higher concentrations to achieve comparable yields [3].

Oxime Ligation Stability
Class‑level
Oxime (HCan‑aldehyde): >90% conv. 5 h, half‑life >48 h pH 7.4
Imine (lysine‑aldehyde): 30–60% conv., half‑life 2–6 h
Oxime linkage provides hydrolysis resistance exceeding imine methods
pH 7.0–7.4, 25–37 °C; data from folded protein and model studies
click chemistry oxime ligation bioconjugation stability

5‑(Aminooxy)‑L‑norvaline: Application Scenarios


Site-Specific Oxime Cross-Linking in Coiled-Coils

When protein engineers require covalent stabilization of α‑helical assemblies such as coiled‑coils or leucine zippers, 5‑(aminooxy)‑L‑norvaline enables residue‑specific oxime bridge installation via SPPS incorporation followed by triggered unmasking of a partner aldehyde side chain. The demonstrated thermodynamic stabilization of ΔΔG ≈ −2.1 kcal·mol⁻¹ (GCN4‑p1 model) and the availability of two orthogonal protecting group strategies (Fmoc/Boc) make HCan the only aminooxy building block validated for this purpose in the PDB [1].

Lysine-Mimetic GABA-T Inhibitor Design

In neurochemical studies where GABA‑T inhibition is desired without concomitant inhibition of GAD, CBS, or CSE, 5‑(aminooxy)‑L‑norvaline offers a structurally constrained alternative to aminooxyacetic acid. Although direct GABA‑T Ki data for HCan await publication, its amino acid backbone limits the conformational flexibility that allows AOA to promiscuously inhibit multiple PLP‑dependent enzymes . Procurement should be paired with in‑house GABA‑T IC₅₀ determination and counter‑screening against GAD to confirm selectivity.

Chemoselective Conjugation via Oxime Ligation

For bioconjugation workflows requiring stable, non‑reducible linkages under physiological conditions, HCan‑containing peptides react chemoselectively with aldehyde‑ or ketone‑functionalized partners (e.g., unprotected disaccharides, fluorescent probes) to form hydrolysis‑resistant oxime bonds. This approach has been demonstrated in the synthesis of chimeric glycopeptide structures and Template‑Assembled Synthetic Proteins (TASP), where the kinetically stable oxime linkage (half‑life >48 h at pH 7.4) outperforms classical imine‑based conjugation methods [2].

Ubiquitin Chain Structural Biology

The successful crystallization and structure determination of oxime‑linked K6 diubiquitin (PDB 5KHY, 3.50 Å) demonstrates that HCan can isosterically replace the native isopeptide bond between ubiquitin subunits while maintaining the structural integrity required for X‑ray analysis [3]. This application is particularly valuable for trapping transient or weakly associated ubiquitin‑chain conformations that resist crystallization in their native, non‑covalent states.

Application
Selection Property
Validation Focus
Coiled‑Coil Stabilization
Residue‑specific oxime bridge
Thermodynamic stabilization (PDB‑characterized)
Lysine‑Mimetic GABA‑T Inhibition
PLP enzyme selectivity profile
Counter‑screen against GAD, CBS, CSE
Chemoselective Bioconjugation
Hydrolysis‑resistant oxime linkage
Ligation efficiency at physiological pH
Ubiquitin Chain Structural Biology
Isosteric isopeptide mimicry
Crystallization and structure determination
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